molecular formula C7H14ClNO2 B13144988 Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Cat. No.: B13144988
M. Wt: 179.64 g/mol
InChI Key: KXQFCNYQRWIKML-GEMLJDPKSA-N
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Description

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of a methyl ester derivative of 2-aminocyclopentanecarboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride typically involves the esterification of 2-aminocyclopentanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Uniqueness: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications compared to its analogs .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

KXQFCNYQRWIKML-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1N.Cl

Canonical SMILES

COC(=O)C1CCCC1N.Cl

Origin of Product

United States

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